molecular formula C13H19N3O3 B2684998 4-Tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid CAS No. 1191094-02-6

4-Tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid

Cat. No.: B2684998
CAS No.: 1191094-02-6
M. Wt: 265.313
InChI Key: HDFUHULGKLRKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.313. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Pharmacological Studies

Chemical Synthesis : In the domain of chemical synthesis, the structural modification of pyrimidine derivatives has been a focal area of research, aiming at improving pharmacokinetic profiles and enhancing renin inhibitory activity. For instance, a study by Tokuhara et al. (2018) delves into the optimization of 3,5-disubstituted piperidine derivatives to address low bioavailability issues in rats, leading to the discovery of potent benzimidazole derivatives as renin inhibitors (Tokuhara et al., 2018). This underscores the significance of structural modifications in enhancing drug efficacy and bioavailability.

Catalytic Applications : The field of catalysis also showcases the utility of pyrimidine derivatives. The synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes via carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization demonstrates the versatility of these compounds in organic synthesis. This method, facilitating the introduction of various types of nucleophiles at strategic positions, highlights the adaptability and efficiency of pyrimidine derivatives in catalytic processes (Obika et al., 2007).

Drug Design and Development

Antifolate Research : In the realm of antifolate research, the synthesis of oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid offers insights into the design of compounds with enhanced inhibitory activity against human thymidylate synthase. These studies contribute to the development of more effective antifolate drugs, with implications for cancer therapy and beyond (Pawełczak et al., 1989).

Marine Drug Synthesis : The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products, exemplifies the intersection of marine biology and drug development. This research paves the way for structural-activity relationship studies that are crucial for the discovery of new antitumor agents (Li et al., 2013).

Properties

IUPAC Name

4-tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)10-9(11(17)18)8-14-12(15-10)16-4-6-19-7-5-16/h8H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFUHULGKLRKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC=C1C(=O)O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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